molecular formula C8H6F4O2 B174177 3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene CAS No. 13719-81-8

3,4,5,6-Tetrafluoro-1,2-bis(hydroxymethyl)benzene

Cat. No. B174177
Key on ui cas rn: 13719-81-8
M. Wt: 210.13 g/mol
InChI Key: PUIJRDHVLVWRSS-UHFFFAOYSA-N
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Patent
US04178293

Procedure details

To 10 ml tetrahydrofuran (THF) is added 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid (2 g, 8.4 mmol). After cooling to 0°, 21.0 ml (20.9 mmol) of 1 M borane in THF is slowly added. The reaction mixture is allowed to rise to RT and stirred at RT for 18 hours and then is cooled and quenched with 10% HCl. The reaction mixture is added to ether, and the organic phase is washed with water, sat. sodium bicarbonate and brine, dried over sodium sulfate and evaporated under vacuum to yield 3,4,5,6-tetrafluoro-1,2-bis(hydroxymethyl)benzene.
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([C:11](O)=[O:12])[C:3]=1[C:14](O)=[O:15].B>O1CCCC1>[F:1][C:2]1[C:3]([CH2:14][OH:15])=[C:4]([CH2:11][OH:12])[C:5]([F:10])=[C:6]([F:9])[C:7]=1[F:8]

Inputs

Step One
Name
Quantity
21 mL
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)C(=O)O)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0°
CUSTOM
Type
CUSTOM
Details
to rise to RT
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
CUSTOM
Type
CUSTOM
Details
quenched with 10% HCl
ADDITION
Type
ADDITION
Details
The reaction mixture is added to ether
WASH
Type
WASH
Details
the organic phase is washed with water, sat. sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C(=C(C(=C(C1F)F)F)CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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